molecular formula C20H21FN4O3S B2431903 Ethyl 4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate

Ethyl 4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate

Cat. No.: B2431903
M. Wt: 416.5 g/mol
InChI Key: PYOMUPAJOCDLDW-UHFFFAOYSA-N
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Description

Ethyl 4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate is a chemical compound that has been studied for its potential antiproliferative activities . It is part of a series of compounds that have been tested for in vitro antitumor effects against a panel of 55 cell lines of nine different cancer types at the NCI .


Synthesis Analysis

The synthesis of this compound and its derivatives has been described in the literature . The compounds were tested for their in vitro antitumor effect and their activities were compared with that of Sorafenib, a reference standard drug .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction .

Scientific Research Applications

Biological Activities and Antimicrobial Properties

  • Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have been synthesized and found to possess moderate antimicrobial activity against various microorganisms. Some derivatives also exhibited antiurease and antilipase activities (Başoğlu et al., 2013).

Structural Analyses and Molecular Interactions

  • The structural properties of related thiazole derivatives have been studied, focusing on their molecular associations and interactions, which are crucial for understanding their biological activities (Lynch & Mcclenaghan, 2004).

Antiviral and Antituberculosis Applications

  • Some compounds, including those similar to Ethyl 4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate, have shown promising antiviral activities against Tobacco mosaic virus and significant antimycobacterial activity, particularly against M. tuberculosis (Reddy et al., 2013).

Synthesis Techniques and Medicinal Chemistry

  • Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-ylphenyl-1H-benzo[d]imidazole-5-carboxylate, a compound structurally related to the requested chemical, has been synthesized under mild conditions and showed antimycobacterial activity, highlighting the significance of synthesis methods in medicinal chemistry (Yoon et al., 2013).

Properties

IUPAC Name

ethyl 4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3S/c1-3-28-20(27)24-10-8-23(9-11-24)18(26)17-13(2)25-12-16(22-19(25)29-17)14-4-6-15(21)7-5-14/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOMUPAJOCDLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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